molecular formula C7H5N5 B1489287 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1784122-07-1

6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B1489287
M. Wt: 159.15 g/mol
InChI Key: UIOFMPVLGVPCIQ-UHFFFAOYSA-N
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Description

6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of interest in the field of medicinal chemistry . It is a nitrile-containing azoloazine with a bridged nitrogen atom . The compound is of interest due to its potential antiviral and antidiabetic activity .


Synthesis Analysis

The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the cyclocondensation of aminoazoles and (ethoxymethylidene)malononotrile . The optimal method for synthesis is the heating of initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .


Molecular Structure Analysis

The molecular structure of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is characterized by a pyrazolo[1,5-a]pyrimidine core with an amino group at the 6-position and a nitrile group at the 3-position .


Chemical Reactions Analysis

The chemical reactions involving 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile are characterized by regioselectivity. For instance, in the series of 3,6-dicyanopyrazolopyrimidines, only the nitrile group in the pyrimidine ring converts into a tetrazole fragment .

Future Directions

Future research on 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile could focus on further exploring its potential antiviral and antidiabetic activity . Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could be areas of interest .

properties

IUPAC Name

6-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-1-5-2-11-12-4-6(9)3-10-7(5)12/h2-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOFMPVLGVPCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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